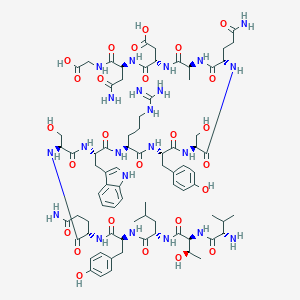
3-苄基-5-(2-羟乙基)-4-甲基噻唑鎓氯化物
描述
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is a chemical compound with the empirical formula C13H16ClNOS . It is a solid substance with a melting point of 142-144 °C . The compound is often used in research .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES string [Cl-].Cc1c (CCO)sc [n+]1Cc2ccccc2 . This indicates that the compound contains a thiazolium ring with a benzyl group and a 2-hydroxyethyl group attached .Physical And Chemical Properties Analysis
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is a solid substance with a melting point of 142-144 °C . It has a molecular weight of 269.79 . The compound’s InChI key is IWSVLBKHBJGMAA-UHFFFAOYSA-M .科学研究应用
抑制碳酸酐酶同工酶
已经研究了 3-苄基-5-(2-羟乙基)-4-甲基噻唑鎓氯化物对人红细胞碳酸酐酶 I、II 同工酶和分泌的同工酶 CA VI 的抑制作用。该化合物对 hCA II 表现出相对较强的作用,与临床上使用的磺胺类药物相当 (Özdemir、Şentürk 和 Ekinci,2013 年)。
化学反应催化
研究了该化合物在苯甲醛的苯偶姻缩合中的催化作用。它对该反应的动力学表现出显着影响,表明其在合成化学中的用途 (White 和 Leeper,2001 年)。
有机化合物的合成
还进行了使用 3-苄基-5-(2-羟乙基)-4-甲基噻唑鎓氯化物作为催化剂合成特定有机化合物的研究,突出了其在有机合成和药物化学中的潜力 (张义华,2003 年)。
缓蚀
发现一种相关的化合物,3-((4-氨基-2-甲基嘧啶-5-基)甲基)-5-(2-羟乙基)-4-甲基噻唑-3-鎓氯化物,是酸性溶液中碳钢的有效缓蚀剂。这表明类似化合物在工业防腐中的潜在应用 (Farag、Migahed 和 Badr,2019 年)。
酶-抑制剂复合物形成
在生物化学领域,研究已经调查了涉及噻唑鎓化合物的酶-抑制剂复合物的形成。这项研究可能对理解生化途径和设计靶向治疗剂有影响 (Ocheretniuk 等人,2017 年)。
安全和危害
The compound is classified as a skin irritant and serious eye irritant . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling the compound . In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NOS.ClH/c1-11-13(7-8-15)16-10-14(11)9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSVLBKHBJGMAA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963419 | |
| Record name | 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | |
CAS RN |
4568-71-2 | |
| Record name | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4568-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4568-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the catalytic properties and applications of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride?
A: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride acts as a catalyst in the Stetter reaction, enabling the synthesis of valuable 1,4-diketone derivatives []. This reaction involves the coupling of an aldehyde with an α,β-unsaturated ketone. The compound exhibits catalytic activity similar to cyanide or thiazolium-NHC catalysts, facilitating the formation of a new carbon-carbon bond []. Notably, research indicates that 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride can effectively catalyze the synthesis of 1-(3-methoxy-4-propyloxy-5-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-diketone with advantages such as reduced reaction time and cost-effectiveness compared to other catalysts [].
Q2: How does 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride interact with carbonic anhydrase isoforms?
A: This compound demonstrates inhibitory effects on mammalian carbonic anhydrase (CA) isoforms, including hCA I, hCA II, and hCA VI []. Its inhibitory potency is comparable to clinically utilized sulfonamides like ethoxzolamide, zonisamide, and acetazolamide []. While the exact mechanism of interaction requires further investigation, the research suggests that this compound might compete with the natural substrate or bind to a regulatory site on the enzyme, ultimately hindering its catalytic activity.
Q3: Are there any known analytical methods for detecting 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride?
A: High-performance capillary electrophoresis (HPCE) has been successfully employed to detect 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride []. In a study focusing on identifying synthetic gastrointestinal drug adulterants in traditional Chinese medicines, this compound served as an internal standard in HPCE analysis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)](/img/structure/B160587.png)


